molecular formula C13H14ClN3O2 B14021799 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

Cat. No.: B14021799
M. Wt: 279.72 g/mol
InChI Key: AJXSIPFGFSXZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to the oxadiazole ring via a chlorobenzyl group.

Preparation Methods

The synthesis of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired chlorobenzyl-substituted oxadiazole.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the chlorobenzyl-substituted oxadiazole reacts with morpholine to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

3-(5-(2-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can be compared with other similar compounds, such as:

    2-(2-Chlorobenzyl)-1,3,4-oxadiazole: This compound has a similar structure but with a different oxadiazole ring.

    3-(2-Chlorobenzyl)-1,2,4-triazole: This compound features a triazole ring instead of an oxadiazole ring.

    5-(2-Chlorobenzyl)-1,2,4-oxadiazole: This compound lacks the morpholine ring and has a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

3-[5-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C13H14ClN3O2/c14-10-4-2-1-3-9(10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2

InChI Key

AJXSIPFGFSXZRB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.